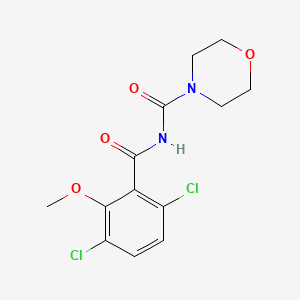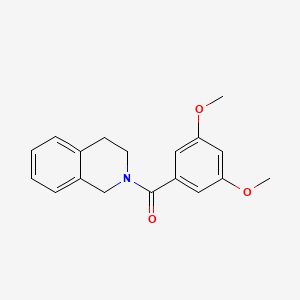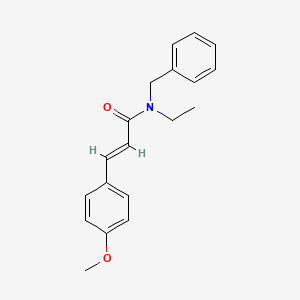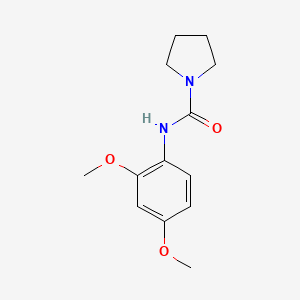
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the late 1990s and has since been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide inhibits the activity of JAK2 and STAT3 by binding to their ATP-binding sites. This prevents the phosphorylation of STAT3 and the subsequent activation of downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. It also has low solubility in aqueous solutions, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for the study of N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide. One direction is the development of more potent and selective inhibitors of JAK2 and STAT3. Another direction is the study of the combination of N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Additionally, the potential use of N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Métodos De Síntesis
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide can be synthesized through several methods. One of the most commonly used methods is the reaction of 3,6-dichloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to form N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide.
Aplicaciones Científicas De Investigación
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in the regulation of cell growth and survival. Therefore, N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3,6-dichloro-2-methoxybenzoyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-9(15)3-2-8(14)10(11)12(18)16-13(19)17-4-6-21-7-5-17/h2-3H,4-7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMANSFKFAYJOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dichloro-2-methoxybenzoyl)-4-morpholinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)







![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
